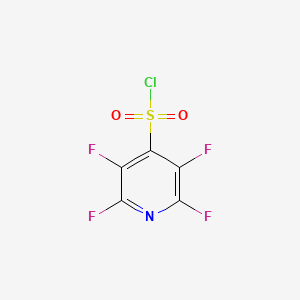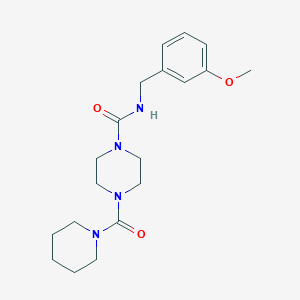
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide, also known as PPEC, is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. This compound has also been found to have antioxidant properties, which can reduce oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration methods for this compound in vivo.
Méthodes De Synthèse
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenylethylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting this compound product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-12-11-14-7-3-1-4-8-14)17-13-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYUULSHYWADB-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

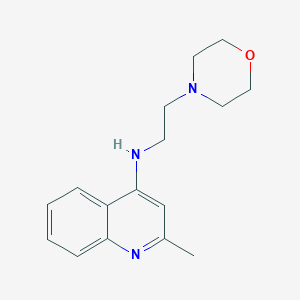
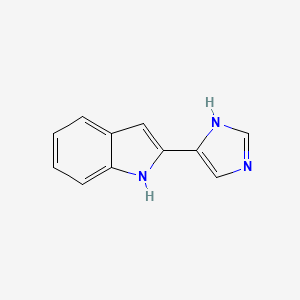

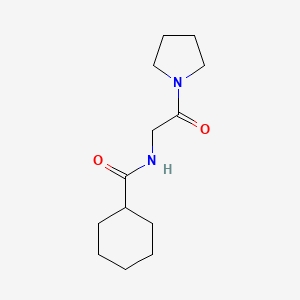
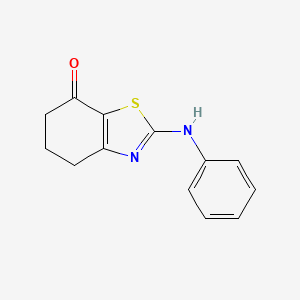
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
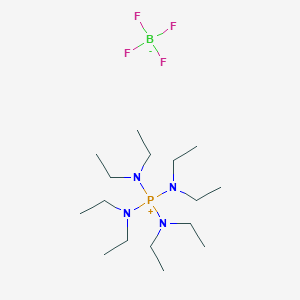

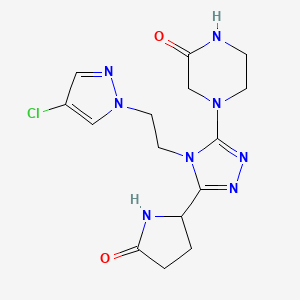
![1-(4-(1,1-Dioxidoisothiazolidin-2-yl)piperidin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7441243.png)
